Barnidipine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barnidipine-d5 is a deuterated form of Barnidipine, a long-acting calcium channel blocker belonging to the dihydropyridine group. It is primarily used in the treatment of hypertension due to its high affinity for calcium channels in the smooth muscle cells of the vascular wall. The deuterated form, this compound, is often used as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) due to its stability and similar chemical properties to the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Barnidipine-d5 involves the incorporation of deuterium atoms into the Barnidipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the esterification step, which results in the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles to the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Barnidipine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups in the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Barnidipine-d5 has several scientific research applications, including:
Chemistry: Used as an internal standard in analytical methods such as LC-MS for the quantification of Barnidipine in biological samples.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of Barnidipine in the body.
Medicine: Used in clinical trials to monitor the levels of Barnidipine in patients and ensure accurate dosing.
Industry: Utilized in the quality control of pharmaceutical formulations containing Barnidipine
Mechanism of Action
Barnidipine-d5, like its non-deuterated counterpart, exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the vascular wall. This leads to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure. The molecular targets include the L-type calcium channels, and the pathway involves the inhibition of calcium ion influx, which prevents the contraction of smooth muscle cells .
Comparison with Similar Compounds
Barnidipine-d5 is unique due to the incorporation of deuterium atoms, which enhances its stability and makes it an ideal internal standard for analytical methods. Similar compounds include:
Amlodipine: Another calcium channel blocker used in the treatment of hypertension.
Nitrendipine: A dihydropyridine calcium channel blocker with similar pharmacological properties.
Lercanidipine: A lipophilic calcium channel blocker with a gradual onset of action
This compound stands out due to its use in analytical applications and its enhanced stability compared to non-deuterated forms .
Properties
Molecular Formula |
C27H29N3O6 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
3-O-methyl 5-O-[(3S)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidin-3-yl] (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25-/m0/s1/i4D,5D,6D,8D,9D |
InChI Key |
VXMOONUMYLCFJD-WRDYOGNPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CC[C@@H](C2)OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H] |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.